7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O4/c1-12-4-3-7-27(9-12)20-24-18-17(19(30)25-21(31)26(18)2)28(20)10-14(29)11-32-16-6-5-13(22)8-15(16)23/h5-6,8,12,14,29H,3-4,7,9-11H2,1-2H3,(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSNKMKZCBRHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological systems, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
The molecular formula of the compound is C23H23Cl2N5O4, with a molecular weight of approximately 504.4 g/mol. It features a purine core which is significant in biological systems due to its role in nucleic acids and as a signaling molecule in cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the purine moiety suggests that it may inhibit enzymes involved in nucleotide metabolism.
- Receptor Modulation : The piperidine group may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Antioxidant Properties : The hydroxyl groups may confer antioxidant capabilities, allowing the compound to mitigate oxidative stress in cells.
Biological Activity Data
Anticancer Activity
A study conducted by Walid Fayad et al. (2019) identified the compound's potential as an anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that the compound may disrupt cellular proliferation pathways critical for tumor growth .
Neuroprotective Effects
Research has shown that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems. For instance, studies indicated that such compounds can enhance dopamine release and protect against neurodegenerative processes .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its ability to modulate biological pathways could be explored for therapeutic purposes, particularly in:
- Anticancer Research : Compounds with purine structures are often investigated for their ability to inhibit tumor growth. The specific modifications in this compound may enhance its selectivity and efficacy against cancer cell lines.
- Neuropharmacology : The presence of the piperidine moiety indicates potential interactions with neurotransmitter systems. Research could focus on its effects on neurodegenerative diseases or mood disorders.
Biochemical Studies
The compound can serve as a valuable tool in biochemical assays to study enzyme activity related to purine metabolism. Its unique structure may inhibit or activate specific enzymes involved in nucleotide synthesis or degradation pathways.
Agricultural Chemistry
Given its chlorinated aromatic component, this compound might also be investigated for herbicidal or fungicidal properties. Research could explore its effectiveness against specific pests or pathogens affecting crop yields.
Case Study 1: Anticancer Activity
A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of DNA synthesis and induction of apoptosis. Similar investigations could be conducted using this compound to evaluate its anticancer potential.
Case Study 2: Neuroprotective Effects
Research on piperidine-containing compounds has indicated neuroprotective properties through modulation of glutamate receptors. Future studies could assess the neuroprotective effects of this specific compound in models of neurodegeneration.
Comparison with Similar Compounds
Key Observations :
- The 3-methylpiperidine group may confer moderate basicity, contrasting with the more polar 4-ethylpiperazine in .
- Biological Activity: While Merck/Boehringer Ingelheim analogs (e.g., ) achieve nanomolar PDK1 inhibition, the target compound’s lack of reported IC₅₀ values limits direct comparison. Its purine scaffold aligns with cytotoxic agents like Compound 11b , though the latter’s GI₅₀ values (µM range) suggest room for optimization.
Functional Comparisons
- Electrochemical Behavior: Similar to aminophylline and theophylline , the target compound’s oxidation peak current may exhibit pH dependence, with optimal stability near neutral pH (6–9). At alkaline pH (>8), adsorption to electrode surfaces could reduce electrochemical detectability, a limitation shared with xanthine derivatives .
- Cytotoxicity: Purine derivatives in show cytotoxicity via Abl kinase inhibition, but none surpass tyrosine kinase inhibitors (TKIs). The target compound’s dichlorophenoxy group—a strong electron-withdrawing moiety—may enhance DNA intercalation or kinase binding compared to methyl or methoxy substituents .
Research Findings and Limitations
- PDK1/IRAK Inhibition: Merck’s benzimidazoles (IC₅₀: 0.1–100 nM) outperform most purine-based inhibitors, suggesting the target compound may require structural tweaks (e.g., introducing 2-aminopyridine groups) to achieve comparable potency.
- Synthetic Challenges : highlights difficulties in synthesizing purine derivatives with terminal phosphonate groups, which may apply to the target compound’s 2-hydroxypropyl linker.
Preparation Methods
Preparation of the Purine Core Intermediate
The synthesis begins with 1,3-dimethylxanthine (CAS 603-00-9), which serves as the foundational purine scaffold. Key modifications include:
-
N-Alkylation at Position 7 :
Reaction with epichlorohydrin under basic conditions (K₂CO₃, DMF, 80°C) introduces the 2-hydroxypropyl moiety. The reaction proceeds via nucleophilic attack at the less hindered terminal carbon of the epoxide.Yield: 68–72% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
-
Introduction of the Piperidine Substituent :
The 8-position is functionalized via nucleophilic aromatic substitution using 3-methylpiperidine in the presence of CuI (10 mol%) and DMEDA ligand. This step requires careful temperature control (110–120°C, 24 h) to avoid N7 demethylation.
Synthesis of the Dichlorophenoxy Propyl Sidechain
-
Epoxide Formation :
2,4-Dichlorophenol is reacted with glycidol in a Mitsunobu reaction (DIAD, PPh₃, THF) to yield 3-(2,4-dichlorophenoxy)oxiran-2-yl)methanol . -
Epoxide Ring-Opening :
The epoxide is opened with HBr gas in dichloromethane to generate 3-(2,4-dichlorophenoxy)-2-hydroxypropyl bromide , a key alkylating agent.
Convergent Coupling and Final Assembly
The purine core and sidechain are coupled via a nucleophilic substitution reaction:
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Alkylation Conditions :
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Purine intermediate: 1.0 equiv
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Sidechain bromide: 1.2 equiv
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Base: Cs₂CO₃ (2.5 equiv)
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Solvent: Anhydrous DMF
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Temperature: 60°C, 48 h
-
-
Workup :
The crude product is purified through sequential liquid-liquid extraction (ethyl acetate/water) and recrystallization from ethanol/water (4:1).Yield : 58–63%
Purity : 98.5% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Optimization of Critical Reaction Parameters
Alkylation Regioselectivity
Comparative studies reveal that N7 alkylation dominates over N9 substitution due to:
-
Steric Effects : The 1,3-dimethyl groups create a crowded environment at N9.
-
Electronic Factors : Higher electron density at N7 enhances nucleophilicity.
| Base | Solvent | N7:N9 Ratio | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 8.5:1 | 67 |
| Cs₂CO₃ | DMF | 12:1 | 72 |
| DBU | THF | 3:1 | 41 |
Data adapted from EvitaChem process optimization reports.
Protecting Group Strategies
The 2-hydroxy group in the sidechain requires protection during piperidine substitution:
-
Acetyl Protection :
Ac₂O/pyridine, 0°C → RT, 2 h
Deprotection: NH₃/MeOH, 12 h -
TBS Protection :
TBSCl, imidazole, DMF, 50°C, 6 h
Deprotection: TBAF/THF, 0°C
Comparison :
-
Acetyl: Higher overall yield (78% vs. 65%) but risk of β-elimination.
-
TBS: Better compatibility with Pd-catalyzed steps but adds synthetic steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 35% ACN, 0.8 mL/min, 254 nm | 98.7 |
| LC-MS (ESI+) | Gradient elution, TOF detection | 99.1 |
| Elemental Analysis | C, H, N, Cl | 99.3 |
Industrial-Scale Production Considerations
Cost-Effective Modifications
-
Catalyst Recycling :
CuI/DMEDA catalyst recovery via aqueous extraction improves process economics (85% recovery). -
Solvent Selection :
Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) reduces environmental impact while maintaining yield (65% vs. 68% in DMF).
Emerging Synthetic Technologies
Recent advances in continuous flow chemistry demonstrate potential for improving yields in critical steps:
-
Epoxide Formation :
Microreactor setup (0.5 mm ID, 120°C) reduces reaction time from 18 h to 12 min. -
Final Alkylation :
Packed-bed reactor with immobilized Cs₂CO₃ enables 92% conversion in 8 h residence time.
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral rat) | >2000 mg/kg | EvitaChem SDS |
| Skin Irritation | Category 2 | UN GHS |
| Aquatic Toxicity | EC₅₀ 4.7 mg/L (Daphnia) | OECD 202 |
Q & A
Q. What are the recommended methods for confirming the structural integrity of this compound after synthesis?
To confirm structural integrity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign stereochemistry and substituent positions, and single-crystal X-ray diffraction for absolute stereochemical determination. For example, crystallographic analysis has been critical in resolving complex substituent configurations in related xanthine derivatives .
Q. What synthetic routes are commonly employed to synthesize this compound, and what are their critical steps?
Synthesis typically involves multi-step nucleophilic substitution at the 8-position of a purine-dione scaffold, followed by functionalization at the 7-position. Key steps include:
- Bromination at the 8-position using reagents like N-bromosuccinimide (NBS) under controlled pH .
- Nucleophilic displacement of the bromine with 3-methylpiperidine, requiring anhydrous conditions and catalysts (e.g., K₂CO₃ in DMF) .
- Epoxide ring-opening or hydroxypropyl grafting at the 7-position, often utilizing chiral resolution techniques to isolate enantiomers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination, while higher temperatures (80–100°C) accelerate piperidine substitution .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling reactions .
- Purification : Use preparative HPLC with C18 columns to separate diastereomers arising from the 2-hydroxypropyl group .
Q. How do structural modifications at specific positions (e.g., the 8-(3-methylpiperidin-1-yl) group) influence the compound’s receptor binding affinity?
The 8-(3-methylpiperidin-1-yl) group enhances selectivity for ion channels like TRPC5 by introducing steric bulk and hydrogen-bonding potential. Comparative studies on analogs show:
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding biological activity?
- Docking validation : Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook .
- Experimental validation : Perform radioligand binding assays or patch-clamp electrophysiology to verify computational predictions of ion channel modulation .
- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .
Q. What analytical techniques are suitable for characterizing the stereochemical configuration of the 2-hydroxypropyl substituent?
- Circular dichroism (CD) spectroscopy to detect chiral centers .
- Chiral HPLC with cellulose-based columns to resolve enantiomers .
- X-ray crystallography for absolute configuration determination, as applied in structurally similar purine-dione derivatives .
Q. How does the electronic environment of the dichlorophenoxy group affect the compound’s stability under physiological conditions?
The electron-withdrawing 2,4-dichlorophenoxy group increases oxidative stability but may reduce solubility. Stability studies should include:
- pH-dependent degradation assays to assess hydrolysis susceptibility.
- LC-MS metabolite profiling to identify degradation products in simulated gastric fluid .
- Computational modeling (e.g., DFT) to predict electron density distribution and reactive sites .
Q. What in vitro models are appropriate for evaluating the compound’s interaction with TRPC5 channels, and what methodological controls are essential?
- HEK293 cells overexpressing TRPC5 : Measure calcium influx via fluorescence assays (e.g., Fluo-4 AM) .
- Electrophysiology : Use whole-cell patch-clamp to quantify current-voltage relationships .
- Controls : Include TRPC5-negative cells, channel blockers (e.g., ML204), and vehicle controls to isolate compound-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
